

# Efficacy of different Ebov-GP-based vaccine platforms

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## A Comparative Guide to the Efficacy of Ebolavirus Glycoprotein (EBOV-GP)-Based Vaccine Platforms

The Zaire ebolavirus (EBOV) glycoprotein (GP) is the primary target for neutralizing antibodies and is therefore the central immunogen in virtually all leading Ebola vaccine candidates.[1][2][3][4] The urgent need for effective vaccines, underscored by the devastating 2013–2016 West African epidemic, has accelerated the development and clinical testing of multiple vaccine platforms.[5][6] This guide provides a comparative analysis of the efficacy of different EBOV-GP-based vaccine platforms, supported by experimental data from preclinical and clinical studies.

## Viral Vector Vaccine Platforms

Viral vector vaccines use a harmless or attenuated virus (the vector) to deliver the genetic code for the EBOV GP antigen into host cells, stimulating a robust immune response.[6]

## Recombinant Vesicular Stomatitis Virus (rVSV)

The rVSV-ZEBOV vaccine (Ervebo®) is a replication-competent vector where the native VSV glycoprotein is replaced by the EBOV GP.[2][5][6] This platform has demonstrated remarkable efficacy and is the first Ebola vaccine to receive FDA approval.[6]

Efficacy and Immunogenicity:

- **Clinical Efficacy:** A phase III ring vaccination trial in Guinea showed 100% efficacy in preventing EVD in individuals vaccinated immediately.[6][7] In the 2018-2020 DRC outbreak, the vaccine demonstrated a real-world effectiveness of approximately 97.5% at stopping EBOV transmission.[6][8]
- **Preclinical Efficacy:** In non-human primates (NHPs), a single intramuscular dose provides complete protection against lethal EBOV challenge when administered 7 to 28 days prior.[9] The vaccine also shows partial post-exposure efficacy, with 50% of rhesus macaques surviving a lethal challenge when the vaccine was administered 30 minutes after exposure.[5]
- **Immune Response:** The vaccine induces high titers of EBOV-GP-specific IgG and neutralizing antibodies within 14-28 days of a single dose.[5][9][10] These antibody responses have been shown to be durable for at least two years.[6] It also induces EBOV-GP-specific CD8+ T cells.[9] A key advantage is the rapid onset of protection.[5]

## Adenovirus-Based Vectors (rAd)

These are typically non-replicating vectors. To circumvent pre-existing immunity to common human adenovirus serotypes, platforms using chimpanzee adenovirus (ChAd3) or rare human serotypes (Ad26, Ad5) have been developed.[6][10][11]

- **ChAd3-EBO-Z:** Developed by NIAID and GSK, this vaccine uses a chimpanzee adenovirus vector.[6][12] Phase I/II trials showed it to be safe and immunogenic, particularly when followed by a booster dose of a Modified Vaccinia Ankara (MVA) vector (MVA-BN-Filo).[6] Antibody responses after a single ChAd3 dose were comparable to rVSV-ZEBOV at 4 weeks but were less durable at 12 months without the MVA boost.[6]
- **Ad26.ZEBOV and MVA-BN-Filo (Zabdeno®/Mvabea®):** This is a two-dose, prime-boost regimen. The first dose (Zabdeno) uses a human Ad26 vector, and the second dose (Mvabea), given about 8 weeks later, uses an MVA vector.[6] This regimen has been shown to induce strong and durable humoral responses in clinical trials.[6] Preclinical studies in NHPs demonstrated full protection against lethal EBOV challenge.[6]
- **Ad5-EBOV:** While showing 100% efficacy in NHPs with a single high dose, its utility in humans is hampered by widespread pre-existing immunity to the Ad5 vector, which can

significantly reduce humoral and T-cell responses.[10] High doses can help mitigate this effect but may increase reactogenicity.[10]

## Nucleic Acid Vaccine Platforms

Nucleic acid vaccines introduce the genetic material (DNA or mRNA) encoding the EBOV-GP, allowing host cells to produce the antigen and trigger an immune response. They are known for their safety, stability, and potential for rapid development.[13][14]

### DNA Vaccines

DNA vaccines consist of a plasmid containing the gene for EBOV-GP.[13][14] To enhance immunogenicity, they often require specialized delivery methods like electroporation (EP).[14][15]

Efficacy and Immunogenicity:

- **Preclinical Efficacy:** In cynomolgus macaques, a three-dose regimen of a synthetic EBOV-GP DNA vaccine delivered via intramuscular injection with electroporation (IM-EP) provided 100% protection against lethal EBOV-Makona challenge.[15] Strong and durable antibody and T-cell responses were observed for over a year.[13][15]
- **Clinical Data:** A phase I trial of an intradermally delivered DNA vaccine (INO-4212) showed 100% seroconversion after two doses, a significant improvement over intramuscular administration.[16] The addition of a plasmid encoding IL-12 as an adjuvant also enhanced seroreactivity.[16]
- **Prime-Boost Strategy:** DNA vaccines have shown promise as a priming agent. A DNA prime followed by an rAd5-GP boost protected 100% of NHPs from lethal challenge, with protection correlating to antibody levels and CD8+ T-cell responses.[17]

### mRNA Vaccines

mRNA vaccines, encapsulated in lipid nanoparticles (LNPs) for delivery, have emerged as a highly effective platform. They are safe, easily produced, and highly immunogenic.[18]

Efficacy and Immunogenicity:

- Preclinical Efficacy: In guinea pigs, two intramuscular doses of an LNP-formulated mRNA vaccine encoding EBOV-GP induced robust EBOV-specific IgG and neutralizing antibody responses, providing 100% protection against lethal EBOV infection.[18][19]

## Virus-Like Particle (VLP) and Subunit Vaccines

These platforms use non-infectious components of the virus to stimulate an immune response, offering a high safety profile.

### Virus-Like Particle (VLP) Vaccines

VLPs are multi-protein structures that mimic the conformation of authentic virus particles but lack genetic material, making them non-infectious.[1] For Ebola, VLPs typically consist of the GP and the matrix protein VP40.[1][20]

Efficacy and Immunogenicity:

- Preclinical Efficacy: In rodent models, vaccination with VLPs composed of GP and VP40 resulted in 100% protection from lethal EBOV infection.[1] A three-dose regimen of VLPs containing GP, VP40, and nucleoprotein (NP) protected NHPs against lethal challenge.[1][14] Protection is believed to be primarily dependent on the GP-induced humoral response.[1]

### Recombinant Subunit Protein Vaccines

This approach uses a purified EBOV GP protein, often with an adjuvant to enhance the immune response.

Efficacy and Immunogenicity:

- Clinical Data: A phase 1 trial of a recombinant EBOV GP nanoparticle vaccine with a Matrix-M adjuvant was well tolerated.[21] A two-dose regimen with the adjuvant induced a rapid and robust increase in anti-EBOV GP IgG titers, which were sustained for one year.[21]

## Quantitative Comparison of EBOV-GP Vaccine Platforms

Vaccine Platform	Candidate(s)	Key Feature	Protection in NHPs (Single Dose)	Protection in NHPs (Prime-Boost)	Key Immune Correlate	Clinical Status
rVSV	rVSV-ZEBOV (Ervebo®)	Replication - competent, rapid protection	100% protection[9]	N/A (single-dose regimen)	Antibodies[22]	FDA Approved[6]
Adenovirus	Ad26.ZEBOV/MVA-BN-Filo	Heterologous prime-boost	Not typically single dose	100% protection[6]	Antibodies, T-cells	Approved in Europe
Adenovirus	ChAd3-EBO-Z	Chimpanzee vector to avoid pre-existing immunity	Partially protective	100% with MVA boost[11]	Antibodies, T-cells	Phase III Trials
DNA Vaccine	INO-4212	Requires electroporation for optimal delivery	Not typically single dose	100% (3 doses)[15]	Antibodies, T-cells	Phase I Trials[16]
mRNA Vaccine	LNP-encapsulated mRNA	Rapid development, high immunogenicity	Data not available	100% in Guinea Pigs (2 doses)[18]	Neutralizing Antibodies	Preclinical[18]
VLP Vaccine	GP/VP40 VLPs	Mimics virus structure, high safety	Not typically single dose	100% (3 doses)[1]	Antibodies	Preclinical[1]

Subunit Protein	GP Nanoparticle + Matrix-M	High safety, requires adjuvant	Not typically single dose	High immunogenicity (2 doses)[21]	Antibodies	Phase I Trials[21]
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## Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing efficacy data across different studies.

## Vaccine Administration and Animal Models

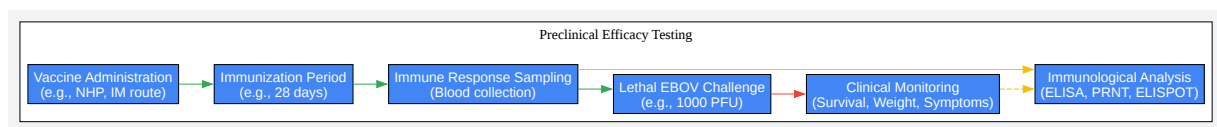
- Non-Human Primates (NHPs): Cynomolgus or rhesus macaques are the gold standard for EBOV vaccine testing as the disease progression closely resembles that in humans.[1]
  - Vaccination: Typically administered intramuscularly (IM). Doses vary by platform, for instance,  $1 \times 10^{10}$  or  $1 \times 10^{11}$  viral particles for adenovirus vectors or  $2 \times 10^7$  PFU for rVSV vectors.[5][10][17] DNA vaccines are often delivered IM followed by electroporation.[15]
  - Challenge: Animals are typically challenged 4-8 weeks post-vaccination via IM injection with a target dose of 1000 plaque-forming units (PFU) of a lethal EBOV strain (e.g., Zaire ebolavirus, Makona variant).[15][23]
- Rodent Models: Mice and guinea pigs are used for initial screening and immunogenicity studies, often requiring a mouse- or guinea pig-adapted EBOV strain for lethal challenge.[18][24][25]

## Immunological Assays

- Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the titers of EBOV GP-specific binding antibodies (e.g., IgG) in serum samples.[5][16]
- Plaque Reduction Neutralization Test (PRNT): A functional assay to measure the concentration of neutralizing antibodies in serum that can prevent EBOV infection of cultured cells (e.g., Vero-E6 cells).[19] Pseudovirion-based neutralization assays are also commonly used for higher throughput and safety.[26]

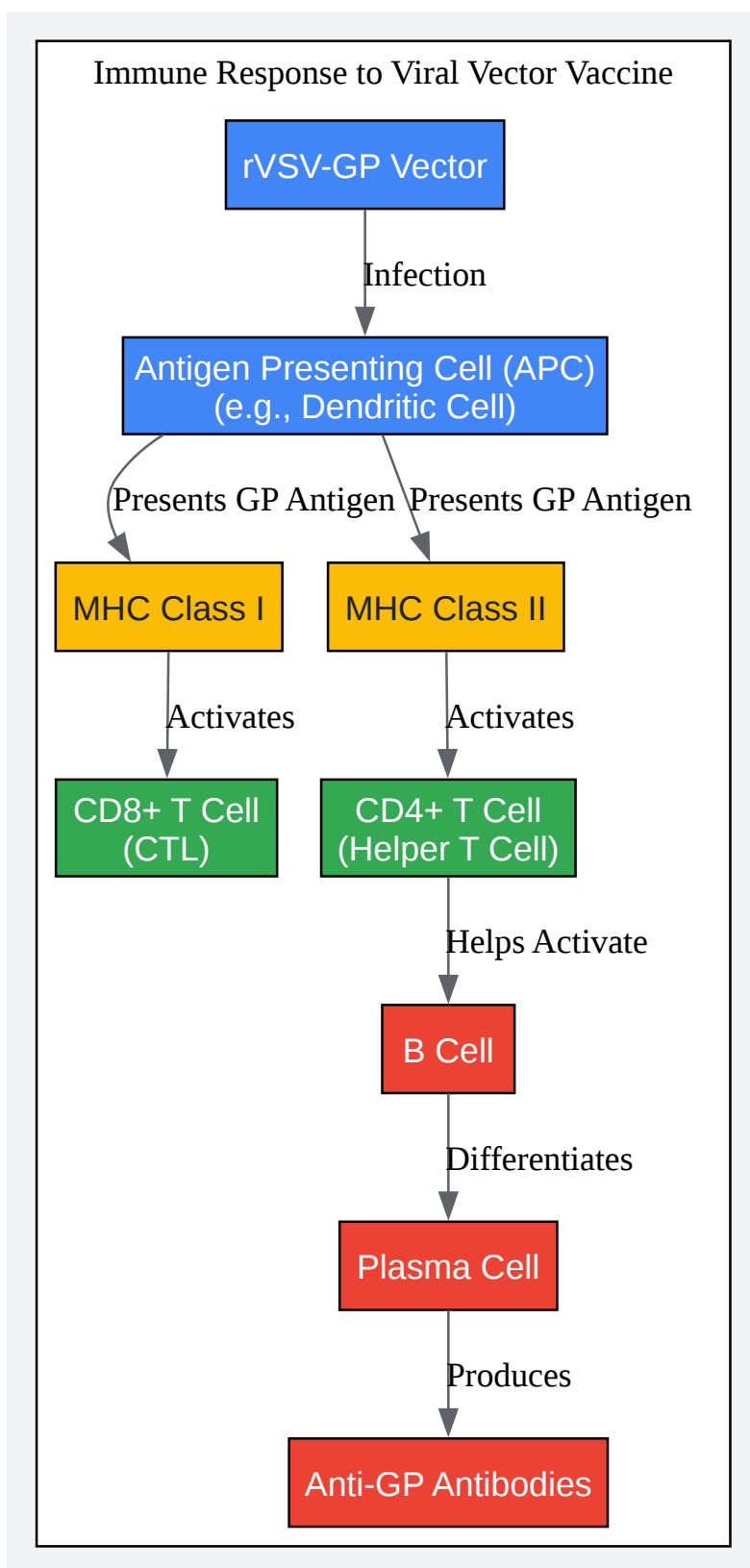
- Enzyme-Linked Immunospot (ELISPOT) Assay: Used to measure the frequency of antigen-specific T cells that secrete cytokines (e.g., IFN- $\gamma$ ) upon stimulation with EBOV GP-derived peptides.[15]
- Intracellular Cytokine Staining (ICS): A flow cytometry-based method to characterize the phenotype and function of EBOV GP-specific T cells (e.g., CD4+ and CD8+) by detecting cytokine production (e.g., IFN- $\gamma$ , TNF- $\alpha$ , IL-2) at the single-cell level.[15][27]

## Visualizations



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Caption: General workflow for preclinical evaluation of EBOV vaccine efficacy in non-human primates.



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Caption: Simplified signaling pathway for inducing adaptive immunity via a viral vector vaccine.

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